molecular formula C21H18F3NO4 B6281262 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-(trifluoromethyl)pyrrolidine-2-carboxylic acid CAS No. 2137489-94-0

1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-(trifluoromethyl)pyrrolidine-2-carboxylic acid

Cat. No. B6281262
CAS RN: 2137489-94-0
M. Wt: 405.4
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-(trifluoromethyl)pyrrolidine-2-carboxylic acid” has a CAS Number of 144829-96-9 . It has a molecular weight of 337.38 . The IUPAC name of this compound is 1-[(9H-fluoren-9-ylmethoxy)carbonyl]proline .


Molecular Structure Analysis

The InChI code for this compound is 1S/C20H19NO4/c22-19(23)18-10-5-11-21(18)20(24)25-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17-18H,5,10-12H2,(H,22,23) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 337.38 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the sources I found.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the protection of the amine group, followed by the introduction of the fluorenyl group, and then the introduction of the trifluoromethyl group. Finally, the deprotection of the amine group is carried out to obtain the target compound.", "Starting Materials": [ "3-pyrrolidinecarboxylic acid", "9H-fluorene", "methyl chloroformate", "trifluoroacetic acid", "triethylamine", "diisopropylethylamine", "N,N-dimethylformamide", "dichloromethane", "ethanol", "sodium hydroxide", "hydrochloric acid" ], "Reaction": [ "Protection of the amine group with methyl chloroformate and triethylamine in dichloromethane", "Introduction of the fluorenyl group by reacting the protected amine with 9H-fluorene and diisopropylethylamine in dichloromethane", "Introduction of the trifluoromethyl group by reacting the fluorenyl-protected amine with trifluoroacetic acid and N,N-dimethylformamide in dichloromethane", "Deprotection of the amine group by treating the trifluoromethyl-protected amine with sodium hydroxide in ethanol and hydrochloric acid" ] }

CAS RN

2137489-94-0

Molecular Formula

C21H18F3NO4

Molecular Weight

405.4

Purity

93

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.